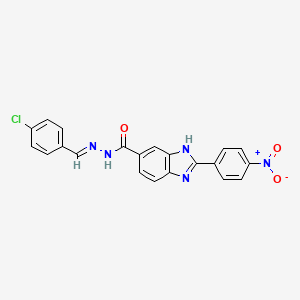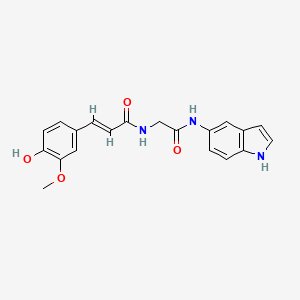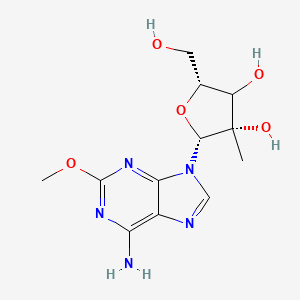
Antiproliferative agent-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-11 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Its unique chemical structure allows it to interact with various molecular targets, making it a promising candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-11 typically involves multiple steps, starting with the preparation of the core structure. One common method involves the use of Schiff bases and β-lactams. For instance, a [2+2]-cycloaddition reaction between bis-isatin Schiff bases and activated aryloxyacetic acid derivatives can yield bis-spiroisatino β-lactams . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antiproliferative agent-11 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Antiproliferative agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Antiproliferative agent-11 involves its interaction with specific molecular targets within the cell. It can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound induces apoptosis by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . This triggers the activation of caspases, which are enzymes that play a crucial role in the apoptotic pathway.
Comparación Con Compuestos Similares
Similar Compounds
Bisbenzazole derivatives: These compounds also exhibit significant antiproliferative activity and are less toxic compared to methotrexate.
Bis-isatin Schiff bases: Known for their promising antiproliferative activity against cancer cell lines.
Uniqueness
Antiproliferative agent-11 stands out due to its unique chemical structure and its ability to selectively target cancer cells while sparing normal cells. This selectivity reduces the potential for side effects, making it a more favorable candidate for therapeutic development.
Propiedades
Fórmula molecular |
C31H36Cl2N6O3P2Ru+3 |
|---|---|
Peso molecular |
774.6 g/mol |
Nombre IUPAC |
chlororuthenium(2+);1-[di(pyrazol-1-yl)methyl]pyrazol-1-ium-2-ide;trimethoxyphosphanium;triphenylphosphanium;chloride |
InChI |
InChI=1S/C18H15P.C10H10N6.C3H10O3P.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-4-7(5-2)6-3;;;/h1-15H;1-10H;7H,1-3H3;2*1H;/q;;+1;;;+3/p-1 |
Clave InChI |
YFXTTYBERISDSK-UHFFFAOYSA-M |
SMILES canónico |
CO[PH+](OC)OC.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=C[N-][N+](=C1)C(N2C=CC=N2)N3C=CC=N3.[Cl-].Cl[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)



![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




